molecular formula C8H8Cl2O B12804030 2,4-Dichloro-3-ethylphenol CAS No. 113220-57-8

2,4-Dichloro-3-ethylphenol

Cat. No.: B12804030
CAS No.: 113220-57-8
M. Wt: 191.05 g/mol
InChI Key: DEHWRJWKQDWKDP-UHFFFAOYSA-N
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Description

Contemporary Relevance of Halogenated Phenols in Chemical and Environmental Sciences

Halogenated phenols, a significant class of substituted phenols, are of considerable interest in both chemical and environmental sciences. The introduction of halogen atoms onto the phenol (B47542) ring can dramatically alter the compound's reactivity, acidity, and biological activity. ontosight.aiontosight.ai In synthetic chemistry, the halogen atoms can serve as versatile handles for further functionalization, enabling the construction of more complex molecules. evitachem.com

From an environmental perspective, chlorinated phenols are recognized as by-products of various industrial processes, including the bleaching of pulp and paper. ontosight.ai Their presence and persistence in the environment are subjects of ongoing research. ontosight.aiontosight.ai The study of their microbial degradation pathways is an active area of investigation, with some microorganisms capable of metabolizing these compounds. ontosight.ai

Scope of Academic Inquiry into 2,4-Dichloro-3-ethylphenol

Academic inquiry into this compound has primarily focused on its role as a chemical intermediate and its potential applications stemming from its specific substitution pattern. ontosight.aiontosight.ai The presence of two chlorine atoms and an ethyl group on the phenol ring imparts specific properties that are of interest in synthetic and materials science. ontosight.aievitachem.com Research has explored its use as a building block in the synthesis of more complex molecules, including those with potential biocidal or pharmaceutical applications. ontosight.aiontosight.ai

Foundational Principles of Phenol Functionalization and Reactivity

The reactivity of the phenolic ring is largely governed by the activating and ortho-, para-directing effects of the hydroxyl group. This makes phenols susceptible to electrophilic aromatic substitution reactions. However, achieving regioselectivity in the functionalization of phenols can be a significant challenge. Modern synthetic chemistry has seen the development of sophisticated catalytic methods to control the position of incoming substituents, including transition-metal-catalyzed C-H functionalization. These advanced techniques allow for the precise modification of the phenol scaffold, providing access to a wide range of substituted phenols that would be difficult to prepare using classical methods.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in readily accessible literature, its chemical nature allows for informed discussions based on the principles of organic chemistry and the known reactivity of related halogenated phenols. The primary area of interest for this compound appears to be as a synthetic intermediate. ontosight.aiontosight.ai

A general method for the synthesis of such compounds involves the chlorination of the corresponding 3-ethylphenol (B1664133). evitachem.com The regioselectivity of this chlorination would be a key step to control, as direct chlorination can often lead to a mixture of isomers.

The reactivity of this compound would be characteristic of a substituted phenol. The hydroxyl group can undergo O-alkylation or O-acylation. The aromatic ring, despite being somewhat deactivated by the electron-withdrawing chlorine atoms, can still undergo further electrophilic substitution, with the position of the new substituent being directed by the existing groups. The chlorine atoms can also potentially participate in nucleophilic aromatic substitution reactions under specific conditions or be utilized in transition-metal-catalyzed cross-coupling reactions.

Data Tables

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables are based on typical values for similar compounds and should be considered illustrative.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈Cl₂O
Molecular Weight191.05 g/mol
AppearanceSolid (predicted)
Melting PointNot available
Boiling PointNot available
SolubilitySparingly soluble in water

Table 2: Spectroscopic Data (Predicted)

SpectroscopyPredicted Data
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), two aromatic protons (singlets or doublets depending on coupling), and a phenolic hydroxyl proton (a broad singlet).
¹³C NMR Eight distinct signals corresponding to the eight carbon atoms in the molecule, with chemical shifts influenced by the chlorine, hydroxyl, and ethyl substituents.
IR Spectroscopy Characteristic absorption bands for the O-H stretch (broad), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic ring), and C-Cl stretches.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-ethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-2-5-6(9)3-4-7(11)8(5)10/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHWRJWKQDWKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074121
Record name Phenol, 2,4-dichloro-3-ethyl-
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Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121518-45-4, 113220-57-8
Record name 2,4-Dichloro-3-ethylphenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenol, 2,4-dichloro-3-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-3-ethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-3-ethyl-
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Synthetic Methodologies and Mechanistic Investigations for 2,4 Dichloro 3 Ethylphenol

Strategies for Regioselective Halogenation of Phenolic Aromatic Rings

The introduction of chlorine atoms at specific positions on a phenol (B47542) ring is a pivotal step in the synthesis of 2,4-dichloro-3-ethylphenol. The hydroxyl and ethyl groups on the aromatic ring are both activating and ortho-, para-directing, which can lead to a mixture of chlorinated isomers. Therefore, controlling the regioselectivity of the chlorination reaction is of paramount importance.

Direct Chlorination Techniques and Selectivity Control

Direct chlorination of 3-ethylphenol (B1664133) is a primary route for the synthesis of its chlorinated derivatives. The key challenge lies in achieving the desired 2,4-dichloro substitution pattern. The initial chlorination of 3-ethylphenol is generally directed to the position para to the hydroxyl group (C4) due to steric hindrance from the ethyl group at the C3 position, which disfavors ortho-substitution at C2 and C6.

A common method for the para-chlorination of 3-alkylphenols involves the use of sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl3). For instance, 4-chloro-3-ethylphenol (B1220485) can be synthesized by the chlorination of 3-ethylphenol with SO2Cl2 in a solvent like carbon tetrachloride (CCl4) with FeCl3 as the catalyst. nih.govresearchgate.net

Achieving the subsequent chlorination at the C2 position to yield this compound requires overcoming the steric hindrance and directing the electrophile to the desired ortho position. Various strategies have been developed to enhance ortho-selectivity in phenol chlorination. One approach involves the use of specific catalysts, such as certain amines, in combination with a chlorinating agent in a non-polar solvent. This method has been shown to be highly regioselective for ortho-substitution in the monochlorination of phenol. google.com While not directly applied to 4-chloro-3-ethylphenol, this principle suggests that catalyst choice is crucial for directing the second chlorination.

The table below summarizes typical conditions for the para-chlorination of a 3-alkylphenol, which is the first step in the dichlorination process.

ReactantChlorinating AgentCatalystSolventProductReference
3-EthylphenolSulfuryl Chloride (SO2Cl2)Ferric Chloride (FeCl3)Carbon Tetrachloride (CCl4)4-Chloro-3-ethylphenol nih.govresearchgate.net
m-CresolSulfuryl Chloride (SO2Cl2)Aluminum Chloride (AlCl3) & 5,18-dithiadocosane-4-Chloro-m-cresol (major) cardiff.ac.uk

Oxidative Chlorination Mechanisms and Catalytic Systems

Oxidative chlorination presents an alternative pathway for the halogenation of phenols. These methods often involve the in-situ generation of a more reactive chlorinating species. While specific examples for 3-ethylphenol are not extensively detailed in the available literature, general principles of oxidative chlorination of phenols can be considered.

For example, a system employing hydrogen chloride as the chlorine source and hydrogen peroxide as the oxidant, catalyzed by manganous(II) sulfate (B86663) in water, has been effective for the selective oxychlorination of phenol to 2,4-dichlorophenol (B122985). google.com The mechanism is proposed to involve the formation of a more potent electrophilic chlorinating agent. The applicability of such a system to 3-ethylphenol would depend on the directing effects of the ethyl group and the potential for side-chain oxidation.

Chemical Synthesis of Alkylated Phenol Scaffolds

The synthesis of the precursor, 3-ethylphenol, is a critical prerequisite for the subsequent chlorination steps. The introduction of an ethyl group at the meta-position to the hydroxyl group can be achieved through various synthetic routes.

Introduction of Ethyl Moieties into Phenolic Structures

The direct Friedel-Crafts alkylation of phenol with an ethylating agent is often challenging due to the high reactivity of the phenol ring, which can lead to polysubstitution and a mixture of ortho, meta, and para isomers. The hydroxyl group can also coordinate with the Lewis acid catalyst, deactivating it.

A more reliable and industrially practiced method for the synthesis of 3-ethylphenol is the sulfonation of ethylbenzene (B125841), followed by alkali fusion. nbinno.com In this process, ethylbenzene is first sulfonated under conditions that favor the formation of the thermodynamically more stable 3-ethylbenzenesulfonic acid. The subsequent fusion of this sulfonic acid with a strong base, such as sodium hydroxide (B78521), at high temperatures leads to the displacement of the sulfonic acid group by a hydroxyl group, yielding 3-ethylphenol. nbinno.com

Alkylation Reaction Dynamics and Optimization

The sulfonation of ethylbenzene is a reversible reaction, and the isomer distribution is highly dependent on the reaction conditions. At lower temperatures, the kinetically favored para-isomer, 4-ethylbenzenesulfonic acid, is the major product. However, at higher temperatures (around 200 °C), the reaction is under thermodynamic control, and the more stable meta-isomer, 3-ethylbenzenesulfonic acid, predominates in the equilibrium mixture. nbinno.com

Optimization of the alkali fusion step involves controlling the temperature and the ratio of the alkali to the sulfonic acid to maximize the yield of 3-ethylphenol and minimize the formation of byproducts. This process can yield 3-ethylphenol with high purity. nbinno.com

The following table outlines the key steps in the synthesis of 3-ethylphenol from ethylbenzene.

Starting MaterialReagentsKey StepProductPurityReference
EthylbenzeneSulfuric AcidSulfonation (Thermodynamic Control)3-Ethylbenzenesulfonic acid- nbinno.com
3-Ethylbenzenesulfonic acidSodium HydroxideAlkali Fusion3-Ethylphenolup to 98% nbinno.com

Multi-Step Synthetic Sequences for this compound Preparation

Based on the methodologies discussed, a plausible multi-step synthetic sequence for the preparation of this compound can be constructed.

The synthesis would commence with the preparation of the 3-ethylphenol precursor. As established, the most viable route is the sulfonation of ethylbenzene followed by alkali fusion to yield 3-ethylphenol.

The subsequent step involves the regioselective chlorination of 3-ethylphenol. The first chlorination is directed to the para-position to yield 4-chloro-3-ethylphenol. This can be achieved using sulfuryl chloride and a Lewis acid catalyst. nih.govresearchgate.net

An alternative, though less direct, conceptual pathway could involve a multi-step sequence starting from a different precursor, as suggested by a patent for related compounds. This could involve nitration followed by chlorination and subsequent functional group manipulations. However, the direct dichlorination of 3-ethylphenol, if the regioselectivity can be controlled, remains the more atom-economical approach.

Further research would be necessary to establish the optimal conditions for the selective ortho-chlorination of 4-chloro-3-ethylphenol to complete the synthesis of this compound with high yield and purity.

Precursor Selection and Derivatization Routes (e.g., from 3-ethylphenol)

The most direct and logical precursor for the synthesis of this compound is 3-ethylphenol. This choice is predicated on the existing carbon skeleton, which only requires the introduction of two chlorine atoms at specific positions on the aromatic ring. The derivatization of 3-ethylphenol to its dichlorinated analogue is primarily achieved through electrophilic aromatic substitution, specifically chlorination.

The hydroxyl (-OH) and ethyl (-C2H5) groups already present on the benzene (B151609) ring of 3-ethylphenol play a crucial role in directing the incoming electrophiles (chlorine). The hydroxyl group is a strongly activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho (2 and 6) and para (4) to itself, making these sites more susceptible to electrophilic attack. The ethyl group is also an activating, ortho-, para-directing group, though its activating effect is weaker than that of the hydroxyl group.

In the case of 3-ethylphenol, the positions ortho to the hydroxyl group are 2 and 4, and the para position is 6. The positions ortho to the ethyl group are 2 and 4, and the para position is 6. The directing effects of both groups, therefore, reinforce the activation of positions 2, 4, and 6. The synthetic challenge lies in achieving dichlorination at the 2 and 4 positions specifically, while avoiding substitution at the 6 position or the formation of other isomers.

A common and effective derivatization route is the direct chlorination of 3-ethylphenol using a suitable chlorinating agent in the presence of a catalyst. Sulfuryl chloride (SO2Cl2) is a frequently employed chlorinating agent for phenols, often used in conjunction with a Lewis acid catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent to control the reaction rate and temperature. The synthesis of the related compound, 4-chloro-3-ethylphenol, has been reported via the chlorination of 3-ethylphenol with sulfuryl chloride in the presence of ferric chloride in a carbon tetrachloride solvent. iosrjournals.orglibretexts.org Further chlorination of this monochlorinated intermediate would then lead to the desired this compound.

Reaction Condition Tuning and Yield Maximization

The optimization of reaction conditions is paramount to maximize the yield of this compound while minimizing the formation of unwanted byproducts, such as other isomers of dichlorinated ethylphenol or trichlorinated products. Key parameters that can be tuned include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

The selection of the catalyst is critical for both the rate and regioselectivity of the chlorination. Lewis acids like FeCl3 and AlCl3 are effective in polarizing the S-Cl bond in sulfuryl chloride, generating a more potent electrophile. The use of sulfur-containing co-catalysts in conjunction with a Lewis acid has been shown to enhance para-selectivity in the chlorination of phenols. This approach could be strategically employed to favor chlorination at the 4-position of 3-ethylphenol.

The solvent can influence the reaction's outcome by affecting the solubility of the reactants and stabilizing the transition states. Non-polar solvents are often used to moderate the reactivity of the chlorinating agent. The reaction temperature is another crucial factor; higher temperatures generally increase the reaction rate but may lead to a decrease in selectivity and an increase in the formation of polychlorinated byproducts. Therefore, the reaction is often carried out at or below room temperature to maintain control over the product distribution.

The molar ratio of the chlorinating agent to the 3-ethylphenol substrate is carefully controlled to achieve dichlorination without significant formation of trichlorinated species. A slight excess of the chlorinating agent is typically used to ensure complete conversion of the starting material.

The following interactive table presents a hypothetical optimization study for the dichlorination of 3-ethylphenol, based on general principles and data from similar phenolic chlorination reactions, to illustrate the impact of varying reaction conditions on the yield of this compound.

Interactive Data Table: Optimization of this compound Synthesis

Catalyst SystemMolar Ratio (SO2Cl2:Substrate)Temperature (°C)SolventReaction Time (h)Yield of this compound (%)
FeCl32.1 : 125Dichloromethane475
AlCl32.1 : 125Dichloromethane478
FeCl3 / Dibutyl sulfide2.1 : 125Dichloromethane485 (higher para-selectivity)
FeCl32.5 : 125Dichloromethane470 (increased byproducts)
FeCl32.1 : 10Dichloromethane680 (improved selectivity)
FeCl32.1 : 140Dichloromethane265 (lower selectivity)

This table is illustrative and based on trends observed in the chlorination of substituted phenols. Actual yields may vary.

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound from 3-ethylphenol proceeds through an electrophilic aromatic substitution mechanism. This multi-step process involves the attack of an electrophile on the electron-rich aromatic ring, followed by the restoration of aromaticity.

Kinetic Studies of Chlorination and Alkylation Processes

The relative rates of chlorination at the different available positions (ortho and para to the activating groups) are governed by the stability of the corresponding sigma complexes. For 3-ethylphenol, attack at the 2, 4, and 6 positions leads to more stable intermediates due to the delocalization of the positive charge onto the oxygen atom of the hydroxyl group.

The effect of substituents on the rate of electrophilic aromatic substitution can be quantified using the Hammett equation, which relates the reaction rate constants for a series of substituted aromatic compounds to the electronic properties of the substituents. For the chlorination of phenols, a negative rho (ρ) value is typically observed, indicating that electron-donating groups accelerate the reaction by stabilizing the positively charged transition state. researchgate.net

Identification of Intermediates and Transition States

The primary intermediate in the electrophilic chlorination of 3-ethylphenol is the arenium ion, or sigma complex. This is a resonance-stabilized carbocation formed by the attack of the electrophilic chlorine species on the aromatic ring. For the formation of this compound, the reaction proceeds through a series of such intermediates.

The first chlorination can occur at either the 2, 4, or 6 position. The subsequent chlorination of the resulting monochloro-3-ethylphenol then leads to the final product. The structures of the sigma complex intermediates for chlorination at the 2- and 4-positions of 3-ethylphenol are depicted below. The positive charge is delocalized over the ring and, importantly, onto the oxygen atom of the hydroxyl group, which provides significant stabilization.

The transition state for the formation of the sigma complex resembles the structure of the intermediate itself, according to the Hammond postulate, as this is the high-energy, rate-determining step. Computational studies on the chlorination of similar phenols have been used to model the geometries and energies of these transition states. These studies support a mechanism where the approach of the electrophile to the aromatic ring leads to a high-energy transition state, which then relaxes to the more stable sigma complex intermediate.

The final step in the formation of the chlorinated product is the rapid deprotonation of the sigma complex by a weak base, which restores the aromaticity of the ring. This step has a very low activation energy and is not rate-limiting.

Due to their transient nature, the direct spectroscopic observation of these intermediates and transition states under typical synthetic conditions is challenging. However, their existence is well-established through a large body of experimental and theoretical evidence from studies of electrophilic aromatic substitution reactions.

Environmental Transformation and Degradation Pathways of 2,4 Dichloro 3 Ethylphenol

Microbial Biodegradation of Chlorinated Phenols

Microbial biodegradation is a key process in the natural attenuation of organic pollutants. It is considered an environmentally sound and cost-effective method for the removal of chlorinated phenols from contaminated sites. nih.gov The process relies on the metabolic activities of microorganisms, primarily bacteria and fungi, to transform toxic compounds into less harmful substances. The efficiency of biodegradation is influenced by the chemical structure of the pollutant, the presence of suitable microbial populations, and environmental conditions.

Enzymatic Dechlorination Mechanisms and Associated Gene Expression

A critical step in the biodegradation of chlorinated aromatic compounds is dechlorination, the removal of chlorine atoms from the aromatic ring. This process reduces the toxicity of the compound and makes the ring more susceptible to cleavage. While specific enzymes and genes for 2,4-Dichloro-3-ethylphenol have not been identified, dechlorination of other chlorophenols typically proceeds through one of several enzymatic mechanisms:

Reductive Dechlorination: This is a common pathway under anaerobic conditions, where the chlorine atom is replaced by a hydrogen atom.

Hydrolytic Dechlorination: In this mechanism, a hydroxyl group replaces the chlorine atom, a reaction catalyzed by hydrolase enzymes.

Oxygenolytic Dechlorination: Monooxygenase or dioxygenase enzymes incorporate oxygen into the aromatic ring, leading to the spontaneous elimination of the chlorine atom.

The expression of these enzymes is controlled by specific genes, which are often located on plasmids or other mobile genetic elements, facilitating their transfer between different microbial species. For instance, genes like tfdB are known to encode for chlorophenol hydroxylases that are involved in the degradation of compounds like 2,4-Dichlorophenol (B122985) (2,4-DCP). nih.gov

Table 1: General Enzymatic Dechlorination Mechanisms

Mechanism Reaction Type Typical Conditions
Reductive Replacement of -Cl with -H Anaerobic
Hydrolytic Replacement of -Cl with -OH Aerobic/Anaerobic

Aromatic Ring Cleavage Pathways: Ortho- and Meta-Fission

Following initial transformations such as hydroxylation and dechlorination, the resulting catecholic intermediate undergoes aromatic ring cleavage. This is a vital step that breaks down the stable aromatic structure into aliphatic compounds that can be further metabolized. nih.gov The ring cleavage is catalyzed by dioxygenase enzymes, which incorporate both atoms of an oxygen molecule into the aromatic nucleus. rsc.org Two primary pathways are known for the fission of the catechol ring:

Ortho-Cleavage (Intradiol Fission): The aromatic ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenases. This pathway typically leads to the formation of cis,cis-muconic acid derivatives. For chlorocatechols, this is often referred to as a "modified" ortho-cleavage pathway. nih.gov

Meta-Cleavage (Extradiol Fission): The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenases. This results in the formation of a yellow muconic semialdehyde derivative. nih.gov

The specific pathway utilized depends on the microbial strain and the structure of the substrate.

Role of Specific Microbial Consortia and Isolated Strains in this compound Metabolism

No specific microbial consortia or isolated strains have been documented for the degradation of this compound. However, research on other complex organic pollutants consistently demonstrates that mixed microbial communities, or consortia, are often more effective at complete degradation than individual (isolated) strains. nih.govnih.gov This enhanced capability stems from synergistic interactions, where different species perform complementary metabolic functions. nih.gov For example, one species might perform the initial attack on the molecule, while others utilize the resulting intermediates. This division of labor can lead to a more complete mineralization of the pollutant into carbon dioxide and water.

Characterization of Biodegradation Metabolites and Flux Analysis

Specific metabolic intermediates for the biodegradation of this compound have not been characterized. Based on the degradation pathways of other chlorophenols, a hypothetical sequence of metabolites could include:

Hydroxylated intermediates (e.g., a dichlorinated ethyl-catechol).

Ring cleavage products (e.g., muconic acid or muconic semialdehyde derivatives).

Aliphatic organic acids that can enter central metabolic pathways like the Tricarboxylic Acid (TCA) cycle.

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell or microbial community. While no flux analysis studies have been performed for this compound, such an analysis would be invaluable for understanding the flow of carbon from the parent compound through various metabolic intermediates, identifying potential bottlenecks in the degradation pathway, and optimizing conditions for bioremediation.

Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation. mdpi.comresearchgate.net AOPs are characterized by the generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). researchgate.net These radicals can attack and degrade a wide range of recalcitrant organic compounds, making AOPs a promising technology for the remediation of persistent pollutants like chlorinated phenols. mdpi.com

Electrochemical Degradation (ECD) Mechanisms and Byproduct Formation

Electrochemical degradation (ECD) is an AOP that uses an electric current to degrade pollutants. No specific studies on the electrochemical degradation of this compound were identified. Generally, ECD of organic compounds can occur through two primary mechanisms:

Direct Oxidation: The pollutant is adsorbed onto the anode surface and destroyed by direct electron transfer.

Indirect Oxidation: The primary process is the electrochemical generation of powerful oxidizing agents in the solution, such as hydroxyl radicals, ozone, or active chlorine species (if chloride is present). These agents then react with and degrade the pollutant.

The degradation of chlorinated aromatic compounds via ECD can be effective, but it can also lead to the formation of various byproducts. The complete mineralization to CO2 and water is the ideal outcome, but incomplete oxidation can result in the formation of smaller, often less toxic, organic acids. However, under certain conditions, the process can also generate more toxic and persistent chlorinated byproducts. nih.gov Therefore, a thorough analysis of byproduct formation is essential when evaluating the feasibility of ECD for the remediation of any specific compound.

Table 2: Potential Byproducts from Incomplete Oxidation of Chlorinated Phenols

Byproduct Class Examples
Dechlorinated Phenols Phenol (B47542), Ethylphenol
Chlorinated Catechols Dichloro-ethyl-catechol
Aliphatic Organic Acids Maleic acid, Acetic acid, Formic acid

Photocatalytic Degradation (PCD) Pathways under Varied Conditions

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor photocatalyst (such as Titanium dioxide, TiO₂, or Zinc oxide, ZnO) and a light source (e.g., UV or visible light) to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals can non-selectively attack and break down persistent organic pollutants.

For a compound like this compound, the photocatalytic degradation pathway would be expected to proceed through several steps, initiated by the attack of hydroxyl radicals. These steps would likely include:

Hydroxylation: Addition of •OH radicals to the aromatic ring, forming hydroxylated intermediates.

Dechlorination: Removal of chlorine atoms from the ring, a critical step in reducing the compound's toxicity.

Side-Chain Oxidation: Oxidation of the ethyl group.

Ring Cleavage: Opening of the aromatic ring to form aliphatic intermediates.

Mineralization: Complete degradation of the organic intermediates into carbon dioxide (CO₂), water (H₂O), and inorganic chloride ions (Cl⁻).

The efficiency and specific pathways of PCD are heavily influenced by experimental conditions such as the type and dosage of the photocatalyst, the pH of the solution, the initial concentration of the pollutant, and the wavelength and intensity of the light source. However, no studies detailing the specific intermediates or degradation kinetics for the photocatalysis of this compound were identified.

Oxidative Radical Chemistry in Environmental Transformation Systems

In the environment, the transformation of chlorophenolic compounds is often driven by reactions with oxidative radicals, primarily the hydroxyl radical (•OH). The hydroxyl radical is one of the most powerful oxidants in aquatic and atmospheric systems and can be generated through various processes, including photolysis of nitrate (B79036) and hydrogen peroxide.

The reaction of •OH with an aromatic compound like this compound can proceed via two primary mechanisms:

Radical Addition: The electrophilic •OH radical adds to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical. The position of this attack would be influenced by the directing effects of the hydroxyl, chloro, and ethyl substituents on the ring.

Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from the phenolic hydroxyl group or the ethyl side chain.

These initial reactions lead to the formation of various transient radical species that undergo further reactions, ultimately leading to the degradation products mentioned in the PCD section. The specific reaction rate constants between the hydroxyl radical and this compound have not been experimentally determined or reported in the reviewed literature.

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation refers to the breakdown of a chemical by non-biological processes. For this compound, the key abiotic mechanisms would be photolysis and hydrolysis.

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Direct photolysis involves the absorption of a photon by the molecule itself, leading to an excited state that can then undergo bond cleavage or other transformations. Indirect photolysis involves other substances in the water (like dissolved organic matter) that absorb light and produce reactive species (like •OH) that then degrade the target compound. Chlorinated phenols can undergo photolytic dechlorination. No specific quantum yields or photolysis half-life data for this compound are available.

Hydrolysis is the reaction of a chemical with water, which can lead to the cleavage of bonds. Phenols are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-chlorine bonds on the aromatic ring are also stable and not readily hydrolyzed. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Sorption is the process by which a chemical associates with solid phases in the environment, such as soil, sediment, and suspended particles. This process is critical for determining a chemical's mobility, bioavailability, and persistence. For a non-ionic organic compound like this compound, sorption is primarily driven by partitioning into the organic carbon fraction of the solid matrix.

The key parameter used to describe this process is the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong sorption to soil and sediment, leading to lower mobility in groundwater and surface water. The Koc for this compound can be estimated based on its chemical structure, but experimentally determined values for different soil and sediment types are not available in the literature. Desorption, the reverse process, determines the potential for a sorbed contaminant to be released back into the aqueous phase. No specific studies on the sorption-desorption kinetics or isotherms for this compound were found.

Fate and Transport Modeling of this compound in Complex Systems

Environmental fate models are mathematical tools used to predict the distribution and persistence of chemicals in the environment. nih.gov These models integrate a chemical's physical-chemical properties (e.g., solubility, vapor pressure) with its transformation and transport characteristics to estimate concentrations in various environmental compartments like air, water, soil, and sediment. researchgate.net

To model the fate of this compound, one would need, at a minimum, estimated or experimental values for its:

Biodegradation half-life in water and soil

Photolysis rate

Organic carbon-water partition coefficient (Koc)

Henry's Law constant

Without these fundamental data points, any modeling effort would be highly uncertain. The lack of specific degradation and partitioning data for this compound currently precludes a reliable assessment of its environmental persistence using established fate and transport models.

Bioavailability and Environmental Mobility Considerations

The environmental behavior of this compound, a substituted phenolic compound, is governed by its physicochemical properties, which influence its partitioning between soil, water, and air, as well as its uptake by living organisms. Due to a lack of direct experimental data for this specific compound, its bioavailability and environmental mobility are largely inferred from data on structurally similar compounds, such as 2,4-dichlorophenol, and through estimations based on its chemical structure.

The lipophilicity of a compound, often expressed as the octanol-water partition coefficient (log Kow), is a key determinant of its environmental distribution. For this compound, the estimated log Kow value is 3.6 nih.gov. This value suggests a moderate tendency to partition from water into organic phases, such as the lipids in aquatic organisms and the organic matter in soil and sediment.

The environmental mobility of phenolic compounds is also influenced by soil properties such as organic matter content, clay content, and pH carnegiescience.eduthescipub.com. In general, higher organic matter and clay content in soil increase the sorption of organic compounds, thereby reducing their mobility carnegiescience.edu. The pH of the soil and water can significantly affect the mobility of ionizable organic compounds like phenols. As weak acids, phenols can exist in either a neutral (protonated) or anionic (deprotonated) form depending on the pH. The anionic form is typically more water-soluble and less sorptive to soil, leading to greater mobility nih.gov.

The potential for a chemical to accumulate in living organisms is known as bioaccumulation, which includes both bioconcentration (uptake from water) and biomagnification (accumulation through the food chain). The bioconcentration factor (BCF) is a common measure of a chemical's potential to accumulate in aquatic organisms. The BCF of organic chemicals can be estimated from their log Kow values scholarsportal.infoepa.gov. The relationship between log Kow and BCF is often described by the equation: log BCF = 0.85 log P - 0.70 scholarsportal.infoepa.gov. Using the estimated log Kow of 3.6 for this compound, a BCF can be calculated, providing an indication of its potential to accumulate in fish and other aquatic life.

It is important to note that while these estimations provide valuable insights, they are based on general relationships and data from analogous compounds. The actual environmental behavior of this compound may vary depending on specific environmental conditions.

Table of Estimated Environmental Mobility and Bioavailability Parameters for this compound

ParameterEstimated Value/IndicationBasis of EstimationImplication
Log Kow 3.6PubChem calculated value nih.govModerate lipophilicity, suggesting a tendency to partition to organic matter and biota.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Moderately Mobile to Slightly MobileInferred from log Kow; McCall's classification suggests a range for this log Kow. chemsafetypro.comModerate potential for sorption to soil and sediment, with some potential for leaching.
Bioconcentration Factor (BCF) ModerateEstimated from the log Kow value using established QSAR equations. scholarsportal.infoepa.govPotential for accumulation in aquatic organisms.

Structure Activity Relationship Sar and Computational Studies of 2,4 Dichloro 3 Ethylphenol Derivatives

Theoretical Frameworks for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity. These models are built on the principle that the activity of a substance is a function of its molecular properties. For chlorophenols, QSAR studies are frequently employed to predict toxicological endpoints. nih.govresearchgate.net

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that characterize the electronic and geometric properties of a molecule. These descriptors are fundamental to developing robust QSAR models as they can quantify various aspects of a molecule's reactivity and interaction potential. researchgate.net

Commonly used quantum chemical descriptors in QSAR studies of halogenated phenols include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com These are crucial for modeling reactions involving charge transfer.

Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the LUMO and HOMO is an indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Dipole Moment (µ): This descriptor quantifies the polarity of a molecule, which influences its solubility and ability to engage in electrostatic interactions.

Atomic Charges: The distribution of electron density within a molecule, represented by partial atomic charges, can highlight regions susceptible to electrophilic or nucleophilic attack.

Total Energy (ET): This represents the total energy of the molecule in its optimized geometry and can be related to its thermodynamic stability.

These descriptors are typically calculated using computational chemistry software employing methods such as Density Functional Theory (DFT). researchgate.net For a series of 2,4-dichloro-3-alkylphenol derivatives, these descriptors can be calculated and correlated with a measured biological activity, such as toxicity to a specific organism.

Table 1: Illustrative Quantum Chemical Descriptors for a Series of Substituted Phenols This table presents hypothetical data for illustrative purposes, based on general trends observed in QSAR studies of phenolic compounds.

Compound EHOMO (eV) ELUMO (eV) ΔE (eV) Dipole Moment (Debye)
Phenol (B47542) -5.89 1.25 7.14 1.45
4-Chlorophenol -6.02 0.98 7.00 2.29
2,4-Dichlorophenol (B122985) -6.15 0.75 6.90 2.58
2,4-Dichloro-3-ethylphenol -6.12 0.78 6.90 2.65
2,4-Dichloro-3-propylphenol -6.10 0.80 6.90 2.68

Once a set of molecular descriptors has been calculated for a series of compounds, multivariate statistical methods are employed to build the QSAR model. These methods can handle the complexity of relating multiple descriptors to the biological activity. nih.gov

Key statistical methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). The goal is to find the best-fitting linear equation that describes the data.

Principal Component Analysis (PCA): PCA is a data reduction technique used to identify the principal sources of variation within a dataset of descriptors. It can help in selecting the most informative descriptors and identifying outliers. nih.gov

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It combines features of PCA and MLR. nih.gov

A typical QSAR equation derived from MLR for the toxicity of chlorophenols might take the form:

log(1/C) = β0 + β1(log Kow) + β2(EHOMO) + β3(µ)

Where C is the concentration required to produce a certain biological effect, Kow is the octanol-water partition coefficient (a measure of lipophilicity), and βi are the regression coefficients. The statistical quality of the model is assessed using parameters like the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). nih.gov

Molecular Interactions and Receptor Binding Analysis

Understanding how this compound and its derivatives interact with biological macromolecules at the atomic level is crucial for elucidating their mechanism of action. Computational techniques such as molecular docking and conformational analysis are powerful tools for this purpose.

Molecular docking predicts the preferred orientation of a ligand (e.g., a this compound derivative) when bound to a receptor, which is typically a protein. This method allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

For instance, if a derivative of this compound is known to inhibit a particular enzyme, docking simulations can be used to visualize its binding mode in the active site. The results can reveal which amino acid residues are critical for binding and how modifications to the ligand's structure might affect its binding affinity.

Table 2: Hypothetical Docking Results of this compound Derivatives with a Target Protein This table presents hypothetical data for illustrative purposes.

Derivative Binding Affinity (kcal/mol) Key Interacting Residues Types of Interactions
This compound -7.5 His121, Phe234, Ser122 Hydrogen bond with Ser122, Pi-pi stacking with Phe234
2,4-Dichloro-3-methylphenol -7.2 His121, Phe234, Ser122 Hydrogen bond with Ser122, Pi-pi stacking with Phe234
2,4-Dichloro-3-propylphenol -7.8 His121, Phe234, Leu237 Hydrogen bond with His121, Hydrophobic interaction with Leu237

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations of a molecule and understanding the energy barriers between them. For a flexible molecule like this compound, due to the rotation around the C-C bond of the ethyl group, multiple conformations can exist.

Computational methods can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformations. Understanding the preferred conformation of a molecule in a biological environment can provide insights into its ability to bind to a receptor.

Influence of Substituent Effects on Reactivity and Biological Interactions

Electronic Effects: The chlorine atoms are electron-withdrawing groups due to their high electronegativity (inductive effect), but they can also donate electron density to the aromatic ring through resonance. These effects alter the electron distribution in the phenol ring, influencing its acidity (pKa) and susceptibility to chemical reactions.

Steric Effects: The ethyl group and the chlorine atoms introduce steric bulk, which can affect how the molecule interacts with a receptor's binding site. A larger substituent may hinder the optimal orientation for binding or, conversely, create favorable van der Waals interactions.

Hydrophobicity: The ethyl group increases the lipophilicity (hydrophobicity) of the molecule compared to dichlorophenol. This can enhance its ability to cross biological membranes and accumulate in fatty tissues.

By systematically varying the substituents on the phenol ring and observing the resulting changes in biological activity, a qualitative SAR can be established. For example, increasing the alkyl chain length from ethyl to propyl might increase binding affinity due to enhanced hydrophobic interactions, as suggested in the hypothetical docking results.

Stereoelectronic Effects of Chlorine Atoms

Inductive Effect: Due to their high electronegativity, chlorine atoms exert a strong electron-withdrawing inductive effect (-I). This effect involves the pulling of electron density away from the benzene (B151609) ring through the sigma (σ) bonds. The consequence is a decrease in the electron density of the aromatic ring, which in turn increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. This electron withdrawal stabilizes the corresponding phenoxide anion formed upon deprotonation.

The interplay between these opposing effects is crucial. While the strong inductive withdrawal deactivates the ring towards electrophilic aromatic substitution, the resonance effect directs any potential incoming electrophiles to the ortho and para positions relative to the hydroxyl group, which is a powerful activating group. libretexts.orgvanderbilt.edu In this compound, the positions of the chlorine atoms at C2 and C4 significantly influence the electron distribution and the accessibility of different sites on the ring.

EffectDescriptionImpact on Phenol Ring
Inductive Effect (-I) Withdrawal of sigma (σ) electron density due to high electronegativity of chlorine.Decreases overall electron density, deactivates the ring, stabilizes the phenoxide ion.
Resonance Effect (+R) Donation of lone pair pi (π) electron density into the aromatic ring.Increases electron density at ortho/para positions; effect is weaker than the inductive effect for halogens. masterorganicchemistry.comlibretexts.org

Inductive and Steric Contributions of the Ethyl Group

The ethyl group at the C3 position also modulates the properties of the molecule through its own distinct electronic and spatial contributions.

Inductive Contribution: The ethyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I). quora.com It pushes electron density into the aromatic ring, thereby slightly increasing the ring's nucleophilicity. This effect is a result of the sp3-hybridized carbon atoms of the ethyl group being less electronegative than the sp2-hybridized carbons of the benzene ring. This electron-donating nature can partially counteract the deactivating inductive effects of the chlorine atoms.

Steric Contribution: The ethyl group is bulkier than a hydrogen atom. Its physical size introduces steric hindrance around the C3 position. This steric bulk can influence the molecule's conformation and its ability to interact with biological targets like enzyme active sites or receptors. The orientation of the ethyl group relative to the plane of the benzene ring can create a specific three-dimensional shape that may be crucial for its activity, potentially favoring or hindering binding to a target protein. For instance, in related compounds, bulky substituents have been shown to be favorable for certain biological activities. mdpi.com

ContributionDescriptionImpact on Molecule
Inductive (+I) Donates electron density to the aromatic ring.Increases electron density on the ring, acting as a weak activating group.
Steric Occupies physical space due to its size.Influences molecular conformation and can affect binding to biological targets through steric hindrance.

Advanced Computational Chemistry Methodologies

To further elucidate the properties of this compound, advanced computational methods are employed. These techniques allow for the detailed examination of the molecule's electronic structure and dynamic behavior, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govkarazin.ua For this compound, DFT calculations can provide valuable data on its geometry, stability, and reactivity.

Molecular Geometry Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in the molecule, predicting bond lengths, bond angles, and torsion angles.

Electronic Properties: Calculations can reveal the distribution of electron density across the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table of Calculated Electronic Properties (Illustrative) Note: The following data is illustrative for a substituted dichlorophenol and derived from typical DFT calculation outputs. Actual values require specific computation for this compound.

ParameterIllustrative ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 5.3 eVRelates to chemical reactivity and stability.
Dipole Moment 2.1 DMeasures the overall polarity of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule's electronic structure, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to:

Explore Conformational Space: The ethyl group can rotate, and the molecule can vibrate and flex. MD simulations can explore the different possible conformations of the molecule and determine their relative stabilities in various environments, such as in a solvent like water or within a lipid bilayer.

Analyze Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water), MD can provide detailed information about how the solvent interacts with different parts of the phenol. This includes the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules.

Study Interactions with Biomolecules: MD simulations are invaluable for understanding how a ligand like this compound might bind to a biological target. It can model the process of the ligand entering a binding site, the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex, and the residence time of the ligand in the binding pocket.

These computational approaches provide a powerful complement to experimental SAR studies, offering a detailed, atomistic view of the factors governing the activity of this compound and its derivatives.

Analytical Methodologies for the Characterization and Detection of 2,4 Dichloro 3 Ethylphenol

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 2,4-Dichloro-3-ethylphenol from complex matrices. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal.

Gas Chromatography (GC) with Selective Detectors (e.g., Electron Capture, Flame Ionization)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound can be analyzed directly or after derivatization to improve its chromatographic properties and detection sensitivity.

United States Environmental Protection Agency (EPA) Method 8041A is a widely used method for the determination of phenols, including dichlorophenols, by gas chromatography. epa.gov This method provides protocols for both underivatized and derivatized analysis. For underivatized phenols, a Flame Ionization Detector (FID) is commonly used. epa.govsettek.com However, for enhanced sensitivity and selectivity, especially in complex environmental samples, derivatization followed by analysis with an Electron Capture Detector (ECD) is often preferred. epa.gov The derivatizing agents typically used are diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.govresearchgate.net The high electron affinity of the resulting pentafluorobenzyl ether derivatives makes them highly responsive to the ECD.

Key parameters for the GC analysis of chlorinated phenols are outlined in the table below.

ParameterTypical Conditions for Chlorinated Phenols Analysis
Columns Fused-silica capillary columns, e.g., DB-5 (non-polar) or DB-1701 (intermediate polarity). epa.gov
Injection Splitless or on-column injection for trace analysis.
Carrier Gas Helium or Nitrogen.
Detectors Flame Ionization Detector (FID) for general purpose, Electron Capture Detector (ECD) for high sensitivity to halogenated compounds.
Derivatization Optional, using agents like PFBBr to enhance volatility and detectability by ECD. epa.gov

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors (e.g., Diode Array, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of less volatile or thermally labile compounds, and it offers a complementary approach to GC for the analysis of this compound. Reversed-phase HPLC is the most common mode used for separating chlorophenols.

The separation of dichlorophenol isomers can be challenging due to their similar physicochemical properties. The retention mechanism of six positional isomers of dichlorophenol has been investigated using β-cyclodextrin as a mobile phase additive to enhance separation. researchgate.net Advanced detectors are crucial for the sensitive and selective detection of the target analyte. A Diode Array Detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. researchgate.net For even greater specificity and sensitivity, HPLC can be coupled with a Mass Spectrometry (MS) detector. This combination, known as LC-MS, allows for the determination of the molecular weight and fragmentation pattern of the analyte, providing definitive identification. researchgate.net

The table below summarizes typical conditions for HPLC analysis of related phenolic compounds.

ParameterTypical Conditions for Phenolic Compound Analysis
Column C18 reversed-phase column.
Mobile Phase Gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with an acid modifier like formic acid. researchgate.net
Detectors Diode Array Detector (DAD) for UV-Vis spectral data; Mass Spectrometry (MS) for high selectivity and structural information. researchgate.net
Ionization (for MS) Electrospray Ionization (ESI) in negative ion mode is common for phenols.

Capillary Electrophoresis (CE) for High-Resolution Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. It is particularly effective for the separation of ionic or ionizable compounds like phenols. The separation of chlorophenol isomers, which can be difficult by HPLC, is often achievable with CE. nih.govepa.gov

The pH of the background electrolyte is a critical parameter in the separation of phenols by CE, as it controls their degree of ionization. epa.gov To enhance the separation of neutral or closely related isomers, modifying agents such as cyclodextrins can be added to the electrolyte. researchgate.netresearchgate.net For detection, CE can be coupled with various detectors, including UV-Vis detectors. For highly sensitive and selective analysis, coupling CE with Mass Spectrometry (CE-MS) is an effective approach, where the [M-H]⁻ ion is typically observed as the base peak for chlorophenols. nih.gov

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. These methods provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the ethyl group (a quartet for the methylene (B1212753) group and a triplet for the methyl group). hmdb.caresearchgate.netchemicalbook.com The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (chlorine, hydroxyl, and ethyl groups), allowing for confirmation of the isomer's structure. rsc.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further confirming the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. mdpi.commdpi.com Both techniques probe the vibrational modes of molecules, but they are based on different physical principles (IR absorption vs. Raman scattering), and their selection rules differ, often providing complementary information. mdpi.com

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H stretching of the phenolic group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aromatic C=C ring stretching (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically in the 600-800 cm⁻¹ region). nist.govijcrt.org

Mass Spectrometry (MS/MS) for Fragmentation Analysis and Isotope Ratios

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation and sensitive detection of this compound. This method involves the ionization of the target molecule, selection of the precursor ion, fragmentation through collision-induced dissociation (CID), and analysis of the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule, while the isotope ratios, particularly due to the presence of chlorine atoms, offer high confidence in its identification.

The presence of two chlorine atoms in this compound results in a characteristic isotopic pattern in its mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, leading to a ~3:1 ratio. ucalgary.ca For a molecule containing two chlorine atoms, the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion ([M]⁺) and its isotopic variants ([M+2]⁺ and [M+4]⁺). The theoretical relative intensities of these peaks for a dichlorinated compound are approximately 9:6:1. whitman.edulibretexts.org This unique isotopic signature is a critical tool for the unambiguous identification of this compound in complex matrices.

Table 1: Predicted MS/MS Fragmentation and Isotopic Data for this compound

FeatureDescription
Precursor Ion (M) The molecular ion of this compound.
Predicted Fragments Loss of CH₃, C₂H₅, Cl, HCl, CO.
Isotope Peaks [M]⁺, [M+2]⁺, [M+4]⁺
Expected Isotope Ratio ~9:6:1

Note: This table is based on general fragmentation patterns of chlorophenols and established isotopic distribution principles.

Electrochemical Sensing and Detection Systems

Electrochemical sensors have emerged as a viable option for the rapid and sensitive detection of phenolic compounds, including chlorophenols. utah.edu These systems offer advantages such as portability, low cost, and the potential for real-time, on-site analysis.

Design and Fabrication of Novel Electrochemical Sensors for Phenolic Compounds

The development of novel electrochemical sensors for phenolic compounds often involves the modification of electrode surfaces to enhance sensitivity and selectivity. Common base electrodes include glassy carbon (GC), carbon paste, and screen-printed electrodes. utah.edu These are often modified with nanomaterials, polymers, or biomaterials to improve their analytical performance.

Recent research has focused on materials such as:

Metal-Organic Frameworks (MOFs): A study detailed a sensor using a Ce/Ni metal-organic framework precursor to create a layered double hydroxide (B78521) (LDH) modified carbon cloth electrode for detecting 2,4-dichlorophenol (B122985) and 3-chlorophenol. rsc.org This modification increased the electrochemically active surface area and improved conductivity. rsc.org

Functionalized Graphene: Graphene-based materials, functionalized with polymers like poly(diallyldimethylammonium chloride) (PDDA), have been used to create sensors with high sensing performance towards chlorophenols. researchgate.net

Molecularly Imprinted Polymers (MIPs): MIPs create specific recognition sites for the target analyte, leading to highly selective sensors. A sensor combining a MIP with PDDA-functionalized graphene demonstrated excellent specific recognition for 4-chlorophenol, avoiding interference from structurally similar compounds. researchgate.net

The primary goal of these modifications is to facilitate the electrochemical reaction of the target analyte at the electrode surface and to preconcentrate the analyte, thereby lowering the detection limit. utah.edu

Voltammetric and Amperometric Detection Principles

Voltammetry and amperometry are the two main electrochemical techniques used for the detection of phenolic compounds.

Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte undergoing oxidation or reduction at the electrode surface.

Cyclic Voltammetry (CV): Used to study the redox properties of the analyte and to characterize the sensor.

Differential Pulse Voltammetry (DPV): A highly sensitive technique that minimizes background current, allowing for lower detection limits. nih.govrsc.org For instance, a DPV method for 2,4-dimethylphenol (B51704) achieved a detection limit of 7.5 x 10⁻⁷ mol L⁻¹. rsc.org

Amperometry involves holding the electrode at a constant potential and measuring the current as a function of time. The current change is proportional to the analyte concentration. This technique is often coupled with flow injection analysis (FIA) or high-performance liquid chromatography (HPLC) for continuous monitoring and separation of mixtures. nih.govrsc.org Amperometric detection in an FIA system for 2,4-dimethylphenol reached a detection limit as low as 5.8 x 10⁻⁸ mol L⁻¹. rsc.org

Table 2: Performance of Various Electrochemical Sensors for Dichlorophenol Detection

Electrode ModificationAnalyteTechniqueLinear Range (μM)Detection Limit (μM)
CeNiCu-LDH@CC rsc.org2,4-DichlorophenolDPV1 - 1000.197
MIP/PDDA-G/GCE researchgate.net4-ChlorophenolDPV0.8 - 1000.3

Note: This table presents data for closely related dichlorophenol compounds due to the lack of specific data for this compound.

Advanced Optical Detection and Imaging Modalities

Advanced optical methods provide highly sensitive and specific means for the detection of trace amounts of chemical compounds.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that significantly enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces (typically gold or silver). This enhancement can be several orders of magnitude, enabling the detection of analytes at very low concentrations. mdpi.com SERS provides a unique vibrational fingerprint of the analyte, offering high chemical specificity.

The application of SERS for the detection of chlorophenols has been demonstrated. For example, a method for the determination of 2,6-dichlorophenol (B41786) utilized SiO₂/gold composites as the SERS substrate combined with molecular imprinting to create specific detection sites. researchgate.net This approach achieved a linear detection range from 1 x 10⁻⁵ to 1 x 10⁻⁹ mol L⁻¹. researchgate.net Another study used flower-like and spherical Cu₂O@Ag nanoparticles as SERS probes for chlorophenols. researchgate.net While a SERS spectrum for this compound is not specifically published, the characteristic vibrational modes would be expected to arise from the C-Cl, C-C, and C-O bonds, as well as the aromatic ring and ethyl group vibrations.

Fluorescence Spectroscopy and Luminescence Techniques

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While some phenolic compounds are naturally fluorescent, their quantum yields can be low. For enhanced sensitivity and selectivity, derivatization with a fluorescent labeling agent is a common strategy. A study on the simultaneous determination of phenol (B47542) and various chlorophenols in water utilized pre-column derivatization with 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) followed by HPLC with fluorescence detection. scirp.orgscirp.org This method achieved low detection limits, in the range of 0.001 to 0.008 mg/L for different chlorophenols. scirp.org

Luminescence techniques, in a broader sense, encompass any emission of light not caused by heating. This includes chemiluminescence (light from a chemical reaction) and bioluminescence (light from a biochemical reaction). usp.bratlantisbioscience.com These methods are known for their exceptional sensitivity. For instance, chemiluminescence assays often involve enzymatic reactions, such as those using horseradish peroxidase, to generate a light signal. nih.gov While specific applications of chemiluminescence or bioluminescence for the direct detection of this compound are not widely reported, these techniques could be adapted, for example, in enzyme-based biosensors where the analyte inhibits or activates a bioluminescent or chemiluminescent reaction.

Future Research Directions and Emerging Paradigms for 2,4 Dichloro 3 Ethylphenol Research

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis routes for chlorinated phenols often involve the use of elemental chlorine and volatile organic compounds, which present significant environmental and safety hazards. rsc.org The principles of green chemistry are increasingly guiding the development of new synthetic pathways that are more efficient, use less hazardous materials, and generate minimal waste.

Future research will likely focus on several innovative areas:

Catalytic Hydrodechlorination: This technique involves the selective removal of chlorine atoms from polychlorinated phenols using hydrogenation. google.com Research into novel catalysts, such as palladium nanoparticles supported on magnetic materials (e.g., Pd/Fe₃O₄@C), offers a promising route for creating specific chlorophenol isomers with high efficiency and the benefit of easy catalyst recovery and reuse. rsc.org

Oxychlorination with Green Oxidants: An alternative to using hazardous chlorine gas is oxychlorination, which utilizes chloride anions in the presence of a green oxidant like hydrogen peroxide (H₂O₂). rsc.org This process, often catalyzed by metal salts like manganous sulfate (B86663) in an aqueous medium, can produce 2,4-dichlorophenol (B122985) derivatives with water as the only significant byproduct, dramatically improving the environmental footprint of the synthesis. rsc.org

Electrochemical Synthesis: Electrochemical methods present a scalable and catalyst-free approach to chlorination. rsc.org By using a simple and less toxic chlorine source like dichloromethane, which can also function as the solvent, chloride ions are generated in situ through cathodic degradation and then used for electrophilic aromatic substitution at the anode. This avoids the direct handling of chlorine gas and reduces waste. rsc.org

These green chemistry approaches represent a paradigm shift, aiming to design synthetic processes that are inherently safer and more sustainable from the outset.

Green Synthesis ApproachKey PrinciplePotential Advantages
Catalytic Hydrodechlorination Selective removal of chlorine atoms from polychlorinated precursors using H₂ and a catalyst. google.comHigh selectivity for specific isomers; reusable catalysts. rsc.org
Oxychlorination Use of chloride ions with a green oxidant (e.g., H₂O₂) instead of Cl₂ gas. rsc.orgAvoids hazardous chlorine gas; water as the primary byproduct. rsc.org
Electrochemical Chlorination In situ generation of reactive chlorine species from a safer source (e.g., DCM) via electrolysis. rsc.orgCatalyst-free; improved safety; scalable process. rsc.org

Engineering of Novel Bioremediation Strategies

Bioremediation offers a cost-effective and environmentally friendly alternative to conventional physical-chemical methods for treating sites contaminated with 2,4-Dichloro-3-ethylphenol. thescipub.comnih.gov Future research is focused on enhancing the efficiency and robustness of these biological systems.

Emerging strategies include:

Advanced Microbial Degradation: While microorganisms such as Pseudomonas putida and various fungi are known to degrade 2,4-dichlorophenol (2,4-DCP), future work will involve isolating and engineering novel strains with enhanced degradation capabilities specifically for this compound. thescipub.comnih.gov Techniques like acclimatization of microbial cultures and immobilization in protective matrices like polyurethane foam or polyvinyl alcohol can significantly improve their resilience to the toxicity of the compound and enhance degradation rates. pjoes.comresearchgate.net

Enzyme-Based Remediation: The use of isolated enzymes, such as peroxidases (e.g., horseradish peroxidase) and laccases, is a promising avenue. nih.govnih.gov These enzymes can polymerize phenolic compounds, leading to their precipitation and removal from water. researchgate.netosti.gov A key area of advancement is enzyme immobilization on supports like magnetic beads, which allows for enzyme recovery and reuse, increasing process stability and economic viability. nih.govresearchgate.net

Hybrid Biotic-Abiotic Systems: Combining biological and non-biological processes can create synergistic effects. For instance, a photocatalytically induced enzymatic process using titanium dioxide (TiO₂) to activate horseradish peroxidase demonstrates a novel approach that avoids the need for chemical co-factors like H₂O₂. nih.gov Similarly, combining microbial action with nanomaterials like zeolitic imidazolate frameworks can enhance the removal of chlorinated phenols through simultaneous adsorption and biodegradation. researchgate.net

Phytoremediation: The use of plants to remove pollutants is a sustainable, low-cost technology. Research into transgenic plants, such as tobacco plants engineered to overexpress peroxidases, has shown increased tolerance and removal efficiency for 2,4-DCP. nih.gov Future studies could explore similar genetic modifications to target this compound.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing toxicology and environmental science by enabling the prediction of a chemical's properties and behavior without extensive, costly, and time-consuming laboratory testing. nih.govresearchgate.net

For this compound, this paradigm offers several key research directions:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.govnih.gov By applying ML algorithms to datasets of known chlorophenols, researchers can build models that predict the toxicity, biodegradability, and bioaccumulation potential of this compound based on its specific molecular descriptors (e.g., lipophilicity, electronic, and steric effects). nih.govnih.gov This allows for rapid risk assessment and the design of safer alternative compounds. nih.gov

Predicting Environmental Fate: ML models can be trained to predict the environmental fate of this compound, including its persistence, mobility in soil and water, and potential degradation pathways. This involves creating models that correlate molecular structure with properties like adsorption coefficients and biodegradation rate constants.

Development of PBPK Models: Physiologically Based Pharmacokinetic (PBPK) models simulate the absorption, distribution, metabolism, and excretion of chemicals in organisms. nih.gov AI can accelerate the development of PBPK models for hundreds of chemicals, allowing for more accurate extrapolation of toxicity data from animal studies to humans and improving human health risk assessments. nih.gov

AI/ML ApplicationObjectiveKey Benefit
QSAR Modeling Predict toxicity, bioaccumulation, and degradation based on molecular structure. nih.govnih.govReduces reliance on animal testing; enables rapid screening and risk assessment. youtube.com
Environmental Fate Modeling Predict persistence, mobility, and degradation pathways in various environmental compartments.Proactive environmental management and risk mitigation.
PBPK Modeling Simulate the pharmacokinetic behavior of the compound within biological systems. nih.govImproves dose-response analysis and interspecies extrapolation for risk assessment. nih.gov

Exploration of this compound as a Model Compound for Broader Halogenated Organic Studies

Halogenated organic compounds (HOCs) are a large and diverse class of persistent environmental pollutants. mdpi.comchromatographyonline.com Due to their structural similarities, the study of a single, representative compound can provide valuable insights into the behavior of the entire group. Chlorinated phenols like 2,4-DCP are frequently used as model pollutants in environmental research. nih.govmdpi.com

This compound is particularly well-suited as a model compound for future studies due to its unique substitution pattern. Its structure contains both chlorine and alkyl (ethyl) groups on the aromatic ring. This allows it to serve as a model for investigating:

Synergistic and Antagonistic Effects of Substituents: Research can focus on how the interplay between the electron-withdrawing chlorine atoms and the electron-donating ethyl group influences key properties such as water solubility, octanol-water partition coefficient, and susceptibility to microbial attack.

Degradation Pathway Elucidation: Studying the microbial or chemical degradation of this compound can reveal how different enzymatic systems target a molecule with mixed substituents. This can help predict the degradation pathways of other complex HOCs.

Advancement of In Situ and Real-Time Analytical Monitoring Technologies

Effective environmental management and remediation require rapid and accurate detection of contaminants. Traditional analytical methods often involve sample collection followed by time-consuming laboratory analysis. chromatographyonline.com A major future direction is the development of technologies for in situ and real-time monitoring of this compound in water and soil.

Emerging technologies in this area include:

Electrochemical Sensors: These sensors offer advantages such as high sensitivity, cost-effectiveness, and potential for miniaturization. mdpi.com Novel sensors based on electrochemiluminescence (ECL) using materials like carbon quantum dots and graphene have shown unprecedented sensitivity for detecting chlorinated phenols down to the picomolar range, making them suitable for real-time environmental monitoring. acs.orgnih.gov

Biosensors: Microfluidic sensors incorporating enzymes, such as laccase, provide high specificity for detecting compounds like 2,4-DCP. nih.gov In these devices, the enzymatic reaction with the target analyte generates a measurable signal (e.g., a change in electrical potential), allowing for continuous and specific real-time detection. nih.gov Similarly, sensors built with immobilized thermophilic dehalogenases offer high stability and a long shelf life for detecting halogenated pollutants. nih.gov

Advanced Mass Spectrometry: Innovative techniques that couple electrospray ionization (ESI) with microwave plasma ionization mass spectrometry (MPIMS) are being developed for the simultaneous in situ detection of organic and inorganic contaminants in complex matrices like reclaimed water. researchgate.net

These advanced monitoring systems will enable a shift from reactive to proactive environmental protection, allowing for immediate alerts and rapid response to contamination events.

Q & A

Q. What are the validated synthetic routes for 2,4-Dichloro-3-ethylphenol, and how can purity be ensured during synthesis?

To synthesize this compound, researchers often employ electrophilic substitution or hydroxylation of pre-chlorinated ethylbenzene derivatives. Key steps include:

  • Chlorination control : Sequential chlorination at specific positions (2 and 4) using catalysts like FeCl₃ or AlCl₃ under controlled temperatures (25–50°C).
  • Ethylation : Introduction of the ethyl group via Friedel-Crafts alkylation, requiring anhydrous conditions to avoid side reactions.
  • Purity verification : Use GC-MS or HPLC (C18 columns, methanol/water mobile phase) coupled with standards (e.g., 3,4-Dichlorophenol reference materials ).
  • Safety : Follow OSHA guidelines for handling chlorinated intermediates, including fume hood use and PPE .

Q. How can structural characterization of this compound be optimized using crystallography or spectroscopy?

  • Single-crystal X-ray diffraction : Use SHELX software for structure refinement . Crystallize the compound in a non-polar solvent (e.g., hexane) to avoid hydrate formation.
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃, noting deshielding effects from chlorine substituents.
    • FTIR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.
  • Cross-validation : Compare with spectral databases (e.g., PubChem entries for analogous chlorophenols ).

Q. What methodologies are recommended for assessing the environmental toxicity of this compound?

  • In vitro assays : Use Vibrio fischeri bioluminescence inhibition (Microtox®) or algal growth inhibition tests (Pseudokirchneriella subcapitata) to quantify EC₅₀ values .
  • Degradation studies : Monitor byproducts via LC-MS during Fenton-like oxidation (H₂O₂/Fe²⁺), noting intermediates like 3-ethylcatechol .
  • Literature triangulation : Cross-reference toxicity data from chlorophenol analogs (e.g., 2,4-DCP LD₅₀ values ).

Advanced Research Questions

Q. How can contradictions in degradation kinetics data for this compound be resolved?

Conflicting degradation rates often arise from variable experimental conditions. To address this:

  • Multivariable optimization : Apply Box-Behnken or central composite designs to model interactions between factors (pH, H₂O₂ concentration, temperature) .
  • Kinetic modeling : Compare pseudo-first-order vs. second-order fits using Arrhenius plots to identify rate-limiting steps.
  • Contradiction analysis : Use qualitative frameworks (e.g., triangulating HPLC, TOC, and toxicity data) to validate mechanistic hypotheses .

Q. What advanced isotopic labeling strategies can track metabolic pathways of this compound in microbial systems?

  • Deuterium labeling : Synthesize this compound-d₃ (deuterated ethyl group) via NaBD₄ reduction of ketone precursors .
  • ¹³C tracing : Incubate labeled substrates with soil microbiota and analyze metabolites via HRMS-Orbitrap.
  • Data interpretation : Map isotopic enrichment patterns to propose degradation pathways (e.g., meta-cleavage vs. ortho-cleavage) .

Q. How do computational methods improve the prediction of this compound’s reactivity in catalytic systems?

  • DFT calculations : Optimize geometries at B3LYP/6-311+G(d,p) level to predict electrophilic attack sites.
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.
  • Validation : Compare computed activation energies with experimental Arrhenius parameters from kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.